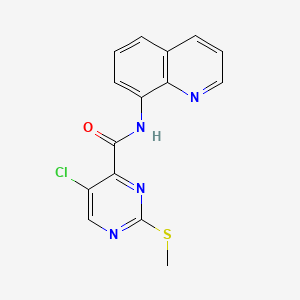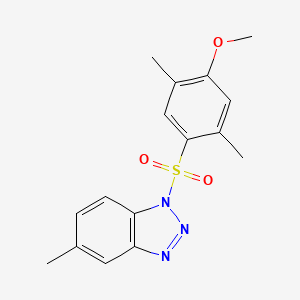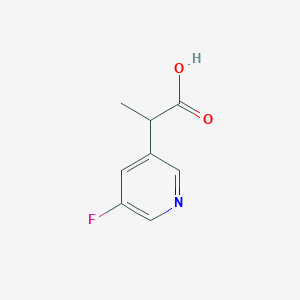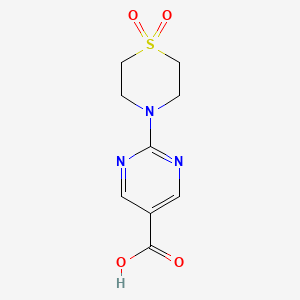
5-chloro-2-(methylthio)-N-(quinolin-8-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(methylthio)-N-(quinolin-8-yl)pyrimidine-4-carboxamide, also known as MQC, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(methylthio)-N-(quinolin-8-yl)pyrimidine-4-carboxamide involves the inhibition of various enzymes such as topoisomerase II, dihydrofolate reductase, and thymidylate synthase. These enzymes are essential for the growth and proliferation of cancer cells, and their inhibition by this compound leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and possess antibacterial and antifungal activity. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-2-(methylthio)-N-(quinolin-8-yl)pyrimidine-4-carboxamide in lab experiments is its unique chemical structure and mechanism of action, which makes it a promising candidate for the treatment of various diseases. Additionally, this compound has been found to have a low toxicity profile, making it a safe compound for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 5-chloro-2-(methylthio)-N-(quinolin-8-yl)pyrimidine-4-carboxamide. One potential direction is the development of novel derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, the development of targeted drug delivery systems for this compound could improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 5-chloro-2-(methylthio)-N-(quinolin-8-yl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid with quinoline-8-amine in the presence of a coupling reagent. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
5-chloro-2-(methylthio)-N-(quinolin-8-yl)pyrimidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to possess antibacterial and antifungal activity.
Propiedades
IUPAC Name |
5-chloro-2-methylsulfanyl-N-quinolin-8-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS/c1-22-15-18-8-10(16)13(20-15)14(21)19-11-6-2-4-9-5-3-7-17-12(9)11/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKJAJYVGKJXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2899138.png)



methanone](/img/structure/B2899147.png)
![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2899148.png)
![N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2899149.png)
![N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2899150.png)


![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide](/img/structure/B2899154.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2899155.png)